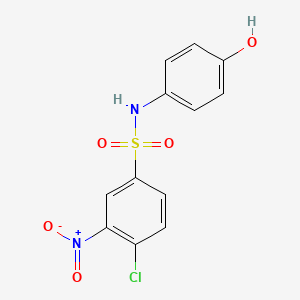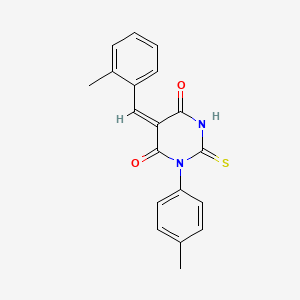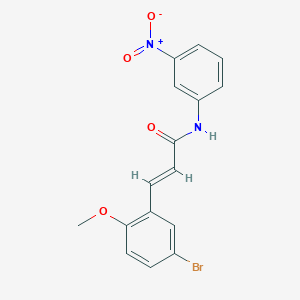![molecular formula C13H9F3N2O4S B5113637 N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide, commonly referred to as NTFPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation.
Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial activity . The study found that 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, a derivative of the compound, exhibited the highest activity .
Antimicrobial Agents
Sulfonamides, which include this compound, are known to exhibit various potential activities like antitumor, antimicrobial, antifungal, and anti-inflammatory activities . They are a common substructure present in a large number of active pharmaceutical ingredients .
Drug Intermediates
The sulfonamide unit, which is part of this compound, is of great importance in medicinal chemistry . It has been shown to be a transition state mimetic of peptide hydrolysis, and in particular, a theoretical motif for potent irreversible inhibitors of cysteine proteases .
Nanoparticle Synthesis
While there’s no direct evidence of this compound being used in nanoparticle synthesis, sulfonamides and their derivatives have been explored in the field of nanotechnology . They could potentially be used in the green synthesis of nanoparticles, given their biological importance and chemical applications .
Chemical Research
This compound is available from chemical suppliers, suggesting its use in chemical research . However, the specific details of its use in this context are not readily available.
Biological Research
Given the biological activities of sulfonamides, this compound could potentially be used in biological research . Its derivatives could be synthesized and tested for various biological activities.
properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4S/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRBZZURZKHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)

![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)



![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)

![N-(4-chlorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5113613.png)

![N-(2-furylmethyl)-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5113631.png)
![2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5113633.png)